molecular formula C6H11NO B096904 2,2-Dimethylpropyl isocyanate CAS No. 15592-29-7

2,2-Dimethylpropyl isocyanate

Cat. No. B096904
CAS RN: 15592-29-7
M. Wt: 113.16 g/mol
InChI Key: USXSCBCCYNVIPN-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl isocyanate is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials, pharmaceuticals, and other organic compounds. Isocyanates like 2,2-Dimethylpropyl isocyanate are highly reactive due to the presence of the isocyanate group (-N=C=O), which can react with various nucleophiles, particularly alcohols and amines, to form urethanes and ureas, respectively.

Synthesis Analysis

The synthesis of isocyanate derivatives can be hazardous due to the toxicity of isocyanates and the use of dangerous chemicals such as phosgene in traditional methods. However, safer alternatives have been developed, such as the use of dimethylaminopyridinium carbamoylides as non-hazardous substitutes for arylsulfonyl isocyanates . While the papers provided do not directly describe the synthesis of 2,2-Dimethylpropyl isocyanate, they do offer insights into the synthesis of related isocyanate compounds and safer synthetic routes that could potentially be adapted for the synthesis of 2,2-Dimethylpropyl isocyanate.

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the isocyanate functional group. The papers provided discuss the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which, while not directly related to 2,2-Dimethylpropyl isocyanate, highlight the importance of molecular structure in determining the reactivity and properties of isocyanate derivatives . The steric hindrance in these molecules affects their reactivity, which could be a consideration in the molecular structure analysis of 2,2-Dimethylpropyl isocyanate.

Chemical Reactions Analysis

Isocyanates participate in a variety of chemical reactions, primarily with nucleophiles. For example, 1-Isocyano-2-dimethylamino-alkenes are used in multicomponent reactions (MCRs) to assemble complex organic molecules . Although not directly related to 2,2-Dimethylpropyl isocyanate, this demonstrates the versatility of isocyanate derivatives in organic synthesis. The reactivity of the isocyanate group allows for the formation of a wide range of products, including polyurethanes, carbamates, and ureas.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. The papers provided do not directly discuss the properties of 2,2-Dimethylpropyl isocyanate, but they do provide information on related compounds. For instance, the synthesis and crystal structure of 2-(Dimethylamino)-1,3-dithiocyanatopropane and its isomer are discussed, including their bond lengths and the presence of weak hydrogen bonds and van der Waals forces in the crystal lattice . These properties are important for understanding the stability and reactivity of isocyanate compounds.

Scientific Research Applications

1. Alternatives to Hazardous Chemicals

Isocyanates like 2,2-Dimethylpropyl isocyanate are commonly used in producing various commercial compounds. However, due to their toxicity, safer alternatives have been sought. Dimethylaminopyridinium carbamoylides have been developed as non-hazardous substitutes for arylsulfonyl isocyanates, which are used similarly to 2,2-Dimethylpropyl isocyanate (Sa̧czewski, Kornicka, & Brzozowski, 2006).

2. Synthesis Techniques

Efficient synthesis methods for isocyanates are a significant area of research. Techniques like the trifluoroacetic anhydride-catalyzed oxidation of isonitriles by DMSO have been explored for rapidly producing isocyanates, which may include 2,2-Dimethylpropyl isocyanate (Le & Ganem, 2011).

3. Non-phosgene Syntheses

Given the environmental and health concerns associated with phosgene, a component in traditional isocyanate production, non-phosgene methods for synthesizing isocyanates have been investigated. These methods aim to reduce the toxicity and environmental impact of the production process (Wang, Liu, & Deng, 2017).

4. Isocyanate Substitutes with Carbon Dioxide

The use of carbon dioxide as a substitute for phosgene and carbon monoxide in synthesizing urea derivatives, a process in which isocyanates like 2,2-Dimethylpropyl isocyanate are involved, has been researched. This method aims to create more environmentally friendly and safer production processes (Shi et al., 2003).

5. Photolysis Studies

Photolysis of dimethylcarbamoyl azide, a compound related to the production and decomposition of isocyanates, has been studied. This research helps understand the behavior of isocyanate-related compounds under specific conditions (Pasinszki, Krebsz, Tarczay, & Wentrup, 2013).

Mechanism of Action

Mode of Action

Isocyanates, including 1-isocyanato-2,2-dimethylpropane, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, when an isocyanate reacts with water, it forms a primary amine and carbon dioxide. When it reacts with an alcohol, it forms a urethane linkage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive substances could potentially influence the action, efficacy, and stability of 1-isocyanato-2,2-dimethylpropane . For example, higher temperatures could increase the rate of reaction between the isocyanate and other substances.

Safety and Hazards

Isocyanates, including 2,2-Dimethylpropyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .

properties

IUPAC Name

1-isocyanato-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2,3)4-7-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXSCBCCYNVIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165994
Record name 2,2-Dimethylpropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropyl isocyanate

CAS RN

15592-29-7
Record name 1-Isocyanato-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15592-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpropyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015592297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethylpropyl isocyanate

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